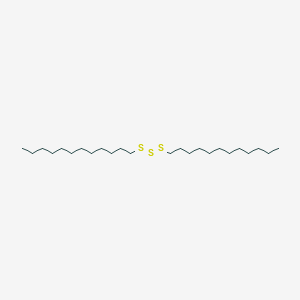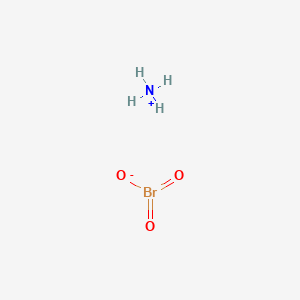
Ammonium bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium bromate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and is often used as an oxidizing agent in various laboratory experiments.
Mecanismo De Acción
Ammonium bromate acts as an oxidizing agent by accepting electrons from other molecules. It oxidizes various organic compounds by removing hydrogen atoms from them. This process results in the formation of water and carbon dioxide.
Efectos Bioquímicos Y Fisiológicos
Ammonium bromate is toxic to living organisms and can cause severe damage to the respiratory and digestive systems. It can also cause skin irritation and eye damage upon contact. Due to its toxic nature, ammonium bromate is not used in drug formulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ammonium bromate in lab experiments are its high oxidizing power and its ability to selectively oxidize specific organic compounds. However, its toxic nature and the potential for explosion make it a hazardous chemical to work with.
Direcciones Futuras
There are several future directions for the use of ammonium bromate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Additionally, ammonium bromate could be used as an oxidizing agent in environmental cleanup efforts, such as the removal of pollutants from water sources. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, ammonium bromate is a useful chemical compound in scientific research due to its high oxidizing power. However, its toxic nature and potential for explosion make it a hazardous chemical to work with. Future research should focus on exploring new applications for ammonium bromate while also ensuring the safety of those working with the compound.
Métodos De Síntesis
Ammonium bromate can be synthesized by reacting ammonium bromide with hydrogen peroxide. The reaction produces ammonium bromate and water as byproducts. The reaction is as follows:
NH4Br + H2O2 → NH4BrO3 + H2O
Aplicaciones Científicas De Investigación
Ammonium bromate is extensively used in scientific research as an oxidizing agent. It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry. It is also used as a bleaching agent in the paper and textile industries.
Propiedades
Número CAS |
13843-59-9 |
|---|---|
Nombre del producto |
Ammonium bromate |
Fórmula molecular |
BrH4NO3 |
Peso molecular |
145.94 g/mol |
Nombre IUPAC |
azanium;bromate |
InChI |
InChI=1S/BrHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
Clave InChI |
BEOODBYKENEKIC-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]Br(=O)=O |
SMILES canónico |
[NH4+].[O-]Br(=O)=O |
Otros números CAS |
13843-59-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



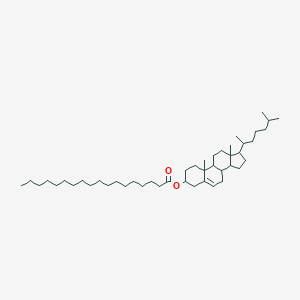
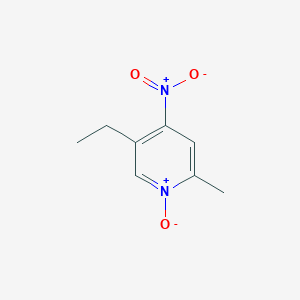
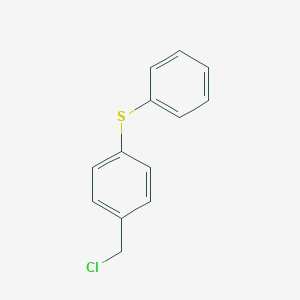
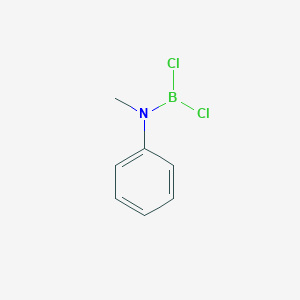
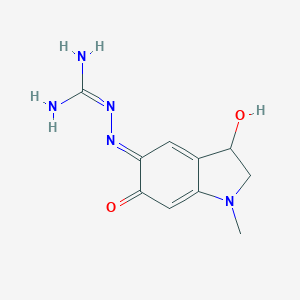
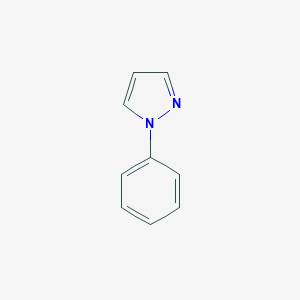
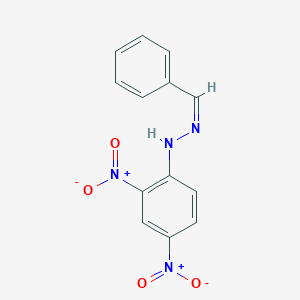
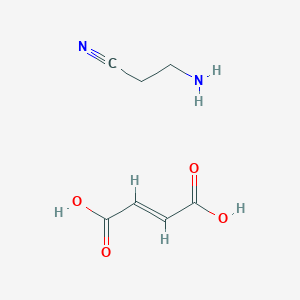
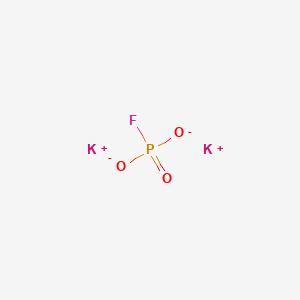
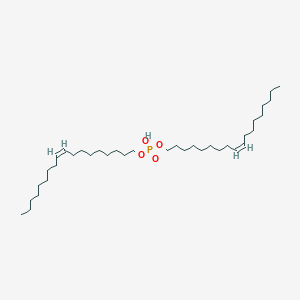
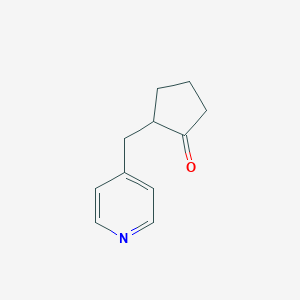
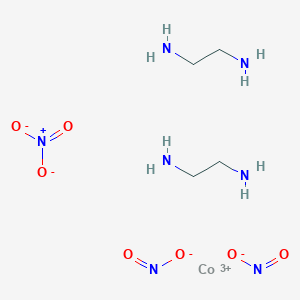
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
